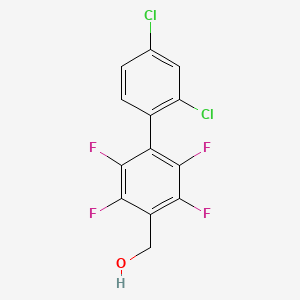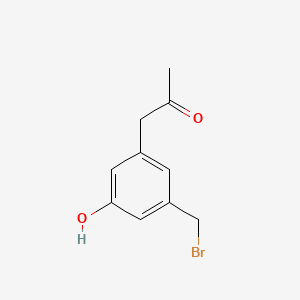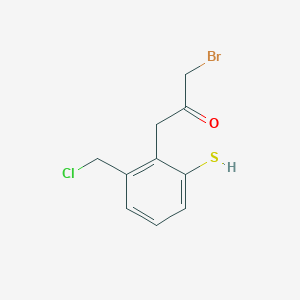
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound that contains bromine, chlorine, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chloromethylation and thiolation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Elimination: Products include alkenes and other unsaturated compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the preparation of polymer nanoparticles for drug delivery systems.
Biochemistry: Employed in the study of enzyme inhibitors and protein modifications.
Industrial Chemistry: Used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The sulfur atom can form strong bonds with metals, making it useful in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the thiol group.
2-Bromo-3-chloropropane: Positional isomer with different reactivity.
3-Bromo-2-chloropropene: Contains a double bond, leading to different chemical behavior.
Uniqueness
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of both halogen and thiol groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8(13)4-9-7(6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |
Clave InChI |
MEOZCNAHCMOFTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CC(=O)CBr)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


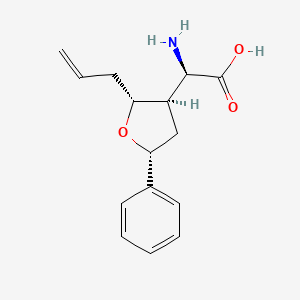

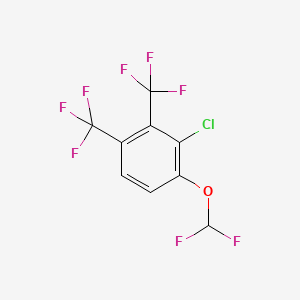
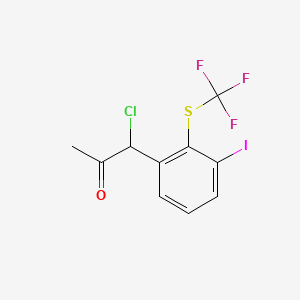


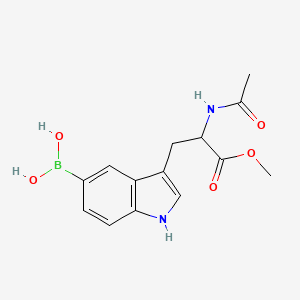
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
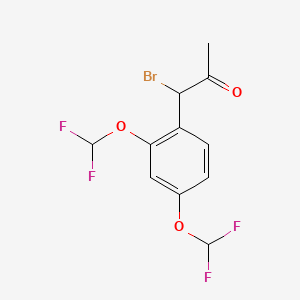
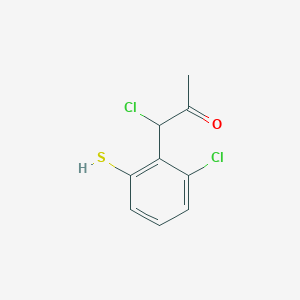
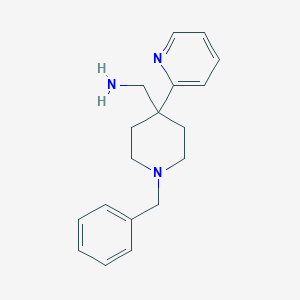
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
